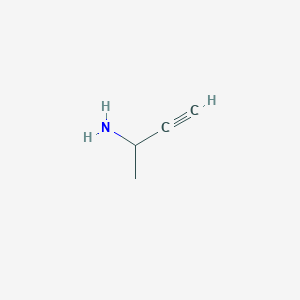

But-3-yn-2-amine

Description

BenchChem offers high-quality But-3-yn-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about But-3-yn-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMYOZQUCUWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437800 | |

| Record name | But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30389-17-4 | |

| Record name | But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to But-3-yn-2-amine (CAS: 30389-17-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of But-3-yn-2-amine, a valuable chiral building block in organic synthesis and medicinal chemistry.

Core Properties and Data

But-3-yn-2-amine, also known as 1-methylprop-2-ynylamine, is a primary amine containing a terminal alkyne functionality. This unique combination of reactive groups makes it a versatile intermediate in the synthesis of a wide range of molecular architectures.

Physicochemical Properties

The fundamental physicochemical properties of But-3-yn-2-amine are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 30389-17-4 | PubChem[1] |

| Molecular Formula | C₄H₇N | PubChem[1] |

| Molecular Weight | 69.11 g/mol | PubChem[1] |

| IUPAC Name | but-3-yn-2-amine | PubChem[1] |

| Synonyms | 1-methylprop-2-ynylamine, 3-amino-1-butyne, 2-aminobutin | PubChem[1] |

| Canonical SMILES | CC(C#C)N | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| XLogP3-AA | -0.2 | PubChem[1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | -CH₃ (doublet): ~1.2-1.4 ppm. -NH₂ (broad singlet): Variable, ~1.0-3.0 ppm. ≡C-H (triplet or doublet of doublets): ~2.2-2.5 ppm. -CH- (quartet or multiplet): ~3.4-3.6 ppm. |

| ¹³C NMR | -CH₃: ~20-25 ppm. -CH-N: ~40-45 ppm. ≡C-H: ~70-75 ppm. -C≡: ~80-85 ppm. |

| IR Spectroscopy | N-H stretch (primary amine): Two bands, ~3300-3400 cm⁻¹ (asymmetric and symmetric). ≡C-H stretch (terminal alkyne): Sharp, medium intensity band at ~3300 cm⁻¹. C≡C stretch: Weak band at ~2100-2140 cm⁻¹. N-H bend (scissoring): ~1590-1650 cm⁻¹. C-N stretch: ~1020-1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 69 (odd value, consistent with the nitrogen rule). Major Fragments: Loss of methyl (m/z = 54), cleavage adjacent to the nitrogen to form a stable iminium ion. PubChem lists a GC-MS for this compound.[1] |

Synthesis and Experimental Protocols

Propargylamines, including But-3-yn-2-amine, are commonly synthesized via multicomponent reactions, which are prized for their efficiency and atom economy. The most prevalent method is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[2]

General Experimental Protocol: Copper-Catalyzed A³ Coupling

This protocol is a representative example for the synthesis of a propargylamine and can be adapted for the synthesis of But-3-yn-2-amine by using the appropriate starting materials (acetaldehyde, ammonia, and acetylene gas).

Reaction:

-

Aldehyde + Alkyne + Amine --(Cu Catalyst)--> Propargylamine

Materials:

-

Aldehyde (e.g., Benzaldehyde, 2.0 mmol)

-

Terminal Alkyne (e.g., Phenylacetylene, 2.2 mmol)

-

Amine (e.g., Piperidine, 2.0 mmol)

-

Copper(I) Chloride (CuCl, 0.020 g, 0.2 mmol)

-

Toluene (4 mL)

-

Dichloromethane (DCM)

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a 10 mL round-bottom flask, add CuCl (0.020 g, 0.2 mmol), the amine (2.0 mmol), the aldehyde (2.0 mmol), and toluene (4 mL) under a nitrogen atmosphere at room temperature (25 °C).

-

Add the terminal alkyne (2.2 mmol) to the reaction mixture.

-

Stir the contents at 100 °C for 12 hours.

-

After cooling to room temperature, remove the toluene under reduced pressure.

-

Add water (5 mL) and DCM (15 mL) to the residue and transfer to a separatory funnel.

-

Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired propargylamine.[3]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of propargylamines via A³ coupling.

Reactivity and Chemical Behavior

The chemical reactivity of But-3-yn-2-amine is dictated by its two primary functional groups: the primary amine and the terminal alkyne.

-

Primary Amine (-NH₂): This group acts as a nucleophile and a base. It can undergo standard amine reactions such as acylation, alkylation, and formation of imines.

-

Terminal Alkyne (-C≡CH): The terminal proton is weakly acidic and can be deprotonated by a strong base to form an acetylide anion. This anion is a potent carbon nucleophile. The triple bond itself can undergo addition reactions (e.g., hydrogenation, halogenation) and participate in various metal-catalyzed coupling reactions, such as the Sonogashira coupling.

Reactivity Overview Diagram

Caption: Key reaction pathways for But-3-yn-2-amine's functional groups.

Applications in Drug Development and Research

The propargylamine moiety is a significant pharmacophore and a versatile synthetic intermediate in medicinal chemistry.[4] Its presence in marketed drugs and clinical candidates highlights its importance.

Role as a Chiral Building Block

But-3-yn-2-amine is a chiral molecule. Its enantiomerically pure forms are valuable starting materials in asymmetric synthesis, allowing for the construction of complex molecules with specific stereochemistry, which is often crucial for biological activity.[5]

Propargylamines in Neurodegenerative Diseases

Several drugs containing the propargylamine scaffold are used to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6] These compounds often act as inhibitors of enzymes such as monoamine oxidase-B (MAO-B).[6]

-

Selegiline and Rasagiline: These are well-known MAO-B inhibitors used in the treatment of Parkinson's disease. The propargylamine group is essential for their mechanism of action, which involves irreversible inhibition of the enzyme.[6]

Use in Heterocyclic Synthesis

Propargylamines are key precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[2] These include:

-

Pyrroles

-

Quinolines

-

Oxazoles

-

Indolizines

The dual reactivity of the amine and alkyne groups allows for elegant and efficient cyclization strategies to build these complex ring systems.[7]

Safety and Handling

But-3-yn-2-amine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

Signal Word: Warning[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P333+P317: If skin irritation or rash occurs: Get medical help.[1]

Always consult the most current Safety Data Sheet (SDS) before handling this compound.

References

- 1. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 7. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of (S)-1-Methyl-prop-2-ynylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Methyl-prop-2-ynylamine is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its stereodefined propargylamine structure allows for diverse chemical modifications, making it a key intermediate for complex molecule synthesis. This technical guide provides a comprehensive overview of a robust method for the synthesis and characterization of the enantiomerically pure (S)-1-Methyl-prop-2-ynylamine. The synthetic strategy detailed herein involves the initial preparation of the racemic amine followed by a classical chiral resolution. Detailed experimental protocols for both the synthesis of the racemate and its subsequent resolution are provided. Furthermore, this guide outlines the essential analytical techniques for the structural and stereochemical characterization of the final product, including optical rotation, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in clear, tabular formats for ease of reference, and key experimental workflows are visualized using logical diagrams.

Synthesis of (S)-1-Methyl-prop-2-ynylamine

A direct asymmetric synthesis of (S)-1-Methyl-prop-2-ynylamine can be complex. A more common and highly effective method for obtaining the pure enantiomer is the synthesis of the racemic mixture, followed by chiral resolution.[1] This approach separates the two enantiomers by converting them into diastereomeric salts with differing physical properties.

Step 1: Synthesis of Racemic 1-Methyl-prop-2-ynylamine

The synthesis of racemic 1-methyl-prop-2-ynylamine can be achieved through a variety of methods common for propargylamine synthesis. One effective approach is the reaction of an appropriate electrophile with a propargyl Grignard reagent, followed by amination. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Racemic 1-Methyl-prop-2-ynylamine

-

Preparation of Propargyl Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. A solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.

-

Reaction with Acetaldehyde: The Grignard solution is cooled to 0 °C, and a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude but-3-yn-2-ol.

-

Conversion to Azide and Reduction: The crude alcohol is converted to the corresponding azide, for example, by reaction with diphenylphosphoryl azide (DPPA) and a base like DBU. The resulting azide is then reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF, or by catalytic hydrogenation.

-

Purification: The final racemic 1-methyl-prop-2-ynylamine is purified by distillation under reduced pressure.

Step 2: Chiral Resolution of Racemic 1-Methyl-prop-2-ynylamine

The resolution of the racemic amine is achieved by forming diastereomeric salts with an enantiomerically pure chiral acid, such as (+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[1]

Experimental Protocol: Chiral Resolution

-

Salt Formation: In a 250 mL Erlenmeyer flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol. To this solution, add the racemic 1-methyl-prop-2-ynylamine (1.0 eq). The mixture will warm upon addition.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-amine-(+)-tartrate salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-amine-(+)-tartrate salt. The enantiomeric purity of the crystallized salt can be improved by recrystallization from methanol.

-

Liberation of the Free (S)-Amine: Dissolve the collected diastereomeric salt crystals in a minimal amount of water. Add a 2 M sodium hydroxide solution dropwise with stirring until the solution is basic (pH > 10). This will liberate the free (S)-1-methyl-prop-2-ynylamine, which will separate as an organic layer.

-

Extraction and Purification: Extract the aqueous solution three times with diethyl ether. Combine the organic extracts, dry them over anhydrous potassium carbonate, and remove the solvent under reduced pressure. The resulting enantiomerically enriched (S)-1-methyl-prop-2-ynylamine can be further purified by distillation.

Visualization of Synthetic Workflow

The overall process for obtaining enantiomerically pure (S)-1-Methyl-prop-2-ynylamine is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of (S)-1-Methyl-prop-2-ynylamine.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-1-Methyl-prop-2-ynylamine. The following table summarizes the key physical and spectroscopic properties. Note that where specific experimental data is not available in the literature, expected values and characteristics are provided based on the analysis of analogous compounds.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₇N |

| Molecular Weight | 69.11 g/mol |

| Boiling Point (Racemate) | ~77.7 °C at 760 mmHg (Predicted)[2] |

| Density (Racemate) | ~0.839 g/cm³ (Predicted)[2] |

| Appearance | Colorless to pale yellow liquid |

| Specific Rotation [α]D | To be determined experimentally. The sign (+ or -) will confirm dextrorotatory or levorotatory nature, but cannot be predicted from the 'S' designation alone.[3] |

Spectroscopic Data

The structural confirmation of 1-Methyl-prop-2-ynylamine is achieved through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~3.5-4.0 (q, 1H, CH), ~2.2 (d, 1H, C≡CH), ~1.3 (d, 3H, CH₃), ~1.2 (s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): ~85 (C≡CH), ~70 (C≡CH), ~40 (CH), ~25 (CH₃) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch, primary amine shows two bands), ~3300 (C≡C-H stretch), ~2100 (C≡C stretch, weak), ~2800-3000 (C-H stretch), ~1600 (N-H bend)[4] |

| MS (m/z) | M⁺: 69. Fragments: 68 (M-1, loss of H), 54 (M-15, loss of CH₃), 42, 28 |

Note: Predicted NMR chemical shifts are based on typical values for similar functional groups. The NH₂ proton signal in ¹H NMR may be broad and its chemical shift can vary with solvent and concentration.

Visualization of Characterization Logic

The following diagram illustrates the logical workflow for the characterization of the final product.

Caption: Logic diagram for the characterization of (S)-1-Methyl-prop-2-ynylamine.

Conclusion

This guide outlines a practical and effective methodology for the synthesis of racemic 1-methyl-prop-2-ynylamine and its subsequent chiral resolution to yield the enantiomerically pure (S)-isomer. The detailed protocols and characterization data provide a solid foundation for researchers in the fields of organic synthesis and drug development to produce and verify this important chiral intermediate. The successful application of these methods will enable the advancement of synthetic programs that rely on the unique structural and stereochemical properties of (S)-1-Methyl-prop-2-ynylamine.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. 1-METHYL-PROP-2-YNYLAMINE, CAS No. 30389-17-4 - iChemical [ichemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to But-3-yn-2-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-amine, a primary propargylamine, is a valuable building block in organic synthesis and holds significant potential in medicinal chemistry. Its structure, incorporating both a reactive amino group and a terminal alkyne, allows for a diverse range of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of But-3-yn-2-amine, detailed experimental protocols for its synthesis, and an exploration of its relevance in drug discovery, particularly in the context of monoamine oxidase inhibition.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of But-3-yn-2-amine and Related Compounds

| Property | But-3-yn-2-amine (Predicted/Inferred) | 2-Methyl-3-butyn-2-amine (Experimental) | But-3-yn-2-amine hydrochloride (Experimental) |

| Molecular Formula | C₄H₇N | C₅H₉N | C₄H₈ClN |

| Molecular Weight | 69.11 g/mol [1] | 83.13 g/mol | 105.57 g/mol |

| CAS Number | 30389-17-4[1] | 2978-58-7 | 42105-26-0[2] |

| Appearance | Colorless liquid (inferred) | Liquid | Solid |

| Boiling Point | Not available | 79-80 °C | Not applicable |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | 0.79 g/mL at 25 °C | Not applicable |

| pKa (of conjugate acid) | ~10 (inferred from similar primary amines) | Not available | Not available |

| Solubility | Soluble in water and common organic solvents (inferred) | Not available | Soluble in water |

| Storage Temperature | Not available | 2-8°C | 4°C, protect from light |

Note: The properties of But-3-yn-2-amine are largely predicted or inferred based on the general characteristics of low molecular weight primary amines and propargylamines. Experimental data for its isomer, 2-methyl-3-butyn-2-amine, is provided for comparison. The hydrochloride salt is a stable solid, which is often the preferred form for handling and storage.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of But-3-yn-2-amine. While a dedicated public spectral database for this specific compound is not available, the expected spectral features can be predicted based on its functional groups.

-

Infrared (IR) Spectroscopy: As a primary amine, But-3-yn-2-amine is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).[3][4] A characteristic C≡C-H stretching vibration should appear around 3300 cm⁻¹, and a weaker C≡C stretch is expected near 2100-2260 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region.[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The acetylenic proton (-C≡C-H) would likely appear as a singlet or a narrow triplet around 2-3 ppm. The proton on the carbon bearing the amino group (-CH(NH₂)-) would be a multiplet, and the methyl protons (-CH₃) would be a doublet. The amine protons (-NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[5]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would provide information about the carbon skeleton. The two sp-hybridized carbons of the alkyne would appear in the range of 65-90 ppm. The carbon attached to the nitrogen atom would be in the range of 30-50 ppm, and the methyl carbon would be at a higher field (lower ppm value).[6][7]

Chemical Reactivity and Synthesis

The chemical reactivity of But-3-yn-2-amine is dictated by the presence of the primary amine and the terminal alkyne functional groups. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the terminal alkyne can undergo various addition and coupling reactions.

Synthesis of But-3-yn-2-amine

A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone.[8][9][10][11][12] In the case of But-3-yn-2-amine, the starting material would be 3-butyn-2-one.

This protocol is a generalized procedure based on established methods for reductive amination. Optimization may be required for specific laboratory conditions.

Materials:

-

3-Butyn-2-one

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Diethyl ether (anhydrous)

-

Sodium sulfate or magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-butyn-2-one (1.0 eq) in anhydrous methanol. Cool the solution to 0°C in an ice bath. To this solution, add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq) dropwise while maintaining the temperature at 0°C. Stir the reaction mixture at this temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: To the solution containing the in-situ formed imine, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude But-3-yn-2-amine.

-

Salt Formation (Optional but Recommended for Stability): For easier handling and improved stability, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in anhydrous diethyl ether and cool to 0°C. Add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield But-3-yn-2-amine hydrochloride.

Logical Workflow for the Synthesis of But-3-yn-2-amine

Caption: Reductive amination workflow for But-3-yn-2-amine synthesis.

Biological and Medicinal Relevance

Propargylamines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[13][14][15] A prominent application of this scaffold is in the design of monoamine oxidase (MAO) inhibitors .[13][14][15]

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.[16] The inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[13][14][15]

The propargylamine moiety in compounds like selegiline and rasagiline, which are clinically used MAO-B inhibitors, is crucial for their mechanism of action. It is believed that the terminal alkyne group of the propargylamine can form a covalent bond with the flavin cofactor of the MAO enzyme, leading to irreversible inhibition.

While specific studies on But-3-yn-2-amine as a MAO inhibitor are not widely reported, its structural similarity to known propargylamine-based MAO inhibitors suggests that it could serve as a valuable lead compound or a fragment for the design of new and more selective inhibitors.

Signaling Pathway Implication of MAO Inhibition

Caption: MAO inhibition by propargylamines increases neurotransmitter levels.

Conclusion

But-3-yn-2-amine is a versatile chemical entity with significant potential for applications in organic synthesis and drug discovery. While experimental data on its physical properties is limited, its synthesis via reductive amination of 3-butyn-2-one is a feasible and well-established approach. The presence of the propargylamine moiety suggests its potential as a monoamine oxidase inhibitor, making it a compound of interest for researchers in the field of neuropharmacology and medicinal chemistry. Further investigation into its specific biological activities and the development of more efficient synthetic routes will undoubtedly unlock the full potential of this valuable molecule.

References

- 1. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. But-3-yn-2-amine hydrochloride | C4H8ClN | CID 12632905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 15. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]

- 16. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to But-3-yn-2-amine: Structural Elucidation and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of But-3-yn-2-amine, a valuable chiral building block in organic synthesis. The document details its structural formula, explores its various isomers, presents key physicochemical data, and outlines a common synthetic protocol.

Structural Formula and Properties of But-3-yn-2-amine

But-3-yn-2-amine, a primary amine containing a terminal alkyne, is a molecule of significant interest in the synthesis of complex organic structures, particularly in the development of pharmaceutical agents where specific stereochemistry is crucial.[1] Its structure consists of a four-carbon chain with a triple bond between carbons 3 and 4, and an amine group attached to carbon 2.

The presence of the amine and alkyne functional groups makes it a versatile synthon for a variety of chemical transformations. The carbon atom at the second position is a chiral center, meaning But-3-yn-2-amine exists as a pair of enantiomers, (S)-But-3-yn-2-amine and (R)-But-3-yn-2-amine.

Caption: Structural formula and key identifiers for But-3-yn-2-amine.

Physicochemical Properties

Amines exhibit distinct physical properties influenced by their ability to form hydrogen bonds. Primary and secondary amines have higher boiling points than alkanes of similar molecular weight but lower than corresponding alcohols.[2] Tertiary amines, unable to donate a hydrogen bond, have boiling points comparable to ethers.[2] The solubility of smaller amines in water is high due to hydrogen bonding with water molecules.[2]

| Property | But-3-yn-2-amine (Primary) | But-3-en-2-amine (Primary) | N-methylbut-3-yn-2-amine (Secondary) | 2-Methylbut-3-yn-2-amine (Primary) |

| Molecular Formula | C₄H₇N[3] | C₄H₉N[4] | C₅H₉N[5] | C₅H₉N[6] |

| Molecular Weight | 69.11 g/mol [3] | 71.12 g/mol [4] | 83.13 g/mol [5] | 83.13 g/mol [6] |

| Boiling Point | Not available | Not available | Not available | Not available |

| Computed XLogP3-AA | -0.2[3] | 0.3[4] | 0.3[5] | Not available |

| Hydrogen Bond Donor | 2 | 2 | 1 | 2 |

| Hydrogen Bond Acceptor | 1 | 1 | 1 | 1 |

Isomers of But-3-yn-2-amine

Isomers are compounds that have the same molecular formula but different structural arrangements. But-3-yn-2-amine (C₄H₇N) has several constitutional isomers and one pair of stereoisomers. Constitutional isomers can be categorized as skeletal, positional, or functional group isomers.[7]

Caption: Classification of isomers for the molecular formula C₄H₇N.

Constitutional Isomers

-

Positional Isomers : These isomers have the same carbon skeleton and the same functional groups but differ in the position of the functional groups. For But-3-yn-2-amine, an example would be moving the amine or alkyne group to a different carbon atom.

-

Skeletal Isomers : These isomers have different arrangements of the carbon skeleton. For instance, a branched-chain isomer of a straight-chain amine. An example with a C5 formula is 2-methylbut-3-yn-2-amine.[6]

-

Functional Group Isomers : These isomers have different functional groups. Primary, secondary, and tertiary amines with the same molecular formula are considered functional group isomers.[8][9] Other examples include isomers with different nitrogen-containing functional groups (e.g., nitriles) or different types of unsaturation (e.g., alkenes instead of alkynes).[4]

Stereoisomers

But-3-yn-2-amine possesses a chiral center at carbon-2, leading to the existence of two enantiomers: (R)-But-3-yn-2-amine and (S)-But-3-yn-2-amine. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The (S)-enantiomer is a particularly useful building block in the synthesis of chiral pharmaceuticals.[1]

Experimental Protocols: Synthesis of Primary Amines

The synthesis of primary amines can be challenging due to the potential for over-alkylation, where the initially formed primary amine acts as a nucleophile to react further, leading to secondary, tertiary, and even quaternary ammonium salts.[10] The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding this issue.[10]

Gabriel Synthesis

The Gabriel synthesis utilizes phthalimide as a protected form of ammonia.[10] The N-H proton of phthalimide is acidic and can be removed by a base like potassium hydroxide. The resulting phthalimide anion is a good nucleophile that attacks an alkyl halide in an SN2 reaction. Subsequent hydrolysis or hydrazinolysis of the N-alkylphthalimide yields the desired primary amine.[10]

Caption: A generalized workflow for the Gabriel synthesis of primary amines.

Detailed Methodology:

-

Deprotonation of Phthalimide: Phthalimide is treated with a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like ethanol or DMF. The base removes the acidic proton from the nitrogen atom to form the potassium salt of phthalimide.

-

N-Alkylation: The phthalimide anion is then reacted with an appropriate alkyl halide (in the case of But-3-yn-2-amine synthesis, a 4-halobut-1-yne derivative would be required, followed by subsequent steps). This step proceeds via an SN2 mechanism.

-

Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is cleaved to release the primary amine. This can be achieved by acidic or basic hydrolysis, although treatment with hydrazine (NH₂NH₂) in a solvent like ethanol is often preferred as it proceeds under milder conditions to form a stable phthalhydrazide byproduct and the desired primary amine.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of amines.

-

Infrared (IR) Spectroscopy : Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, while secondary amines show a single band.[11] C-N stretching absorptions appear in the 1000-1350 cm⁻¹ range.[11]

-

¹H NMR Spectroscopy : The chemical shift of N-H protons can vary widely (δ 0.5-5.0 ppm) and the signals are often broad.[11] Protons on the carbon adjacent to the nitrogen are deshielded and typically appear around δ 2.3-3.0 ppm.[11] The signal for the N-H proton will disappear upon shaking the sample with D₂O.[11]

-

Mass Spectrometry : Amines often undergo alpha-cleavage, breaking the bond adjacent to the nitrogen atom, which can be a key fragmentation pathway for structure determination.[12] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular ion peak.[11]

References

- 1. (S)-But-3-yn-2-amine hydrochloride [myskinrecipes.com]

- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. But-3-en-2-amine | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (But-3-yn-2-yl)(methyl)amine | C5H9N | CID 12632903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Butyn-2-amine, 2-methyl- | C5H9N | CID 76319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]

- 8. Primary, secondary and tertiary amines are [infinitylearn.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2 constitutional isomers of formula C2H7N 3 constitutional isomers of C3H9N molecular formula names of structural isomers aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C3H9N C2H7N uses applications doc brown's advanced organic chemistry notes [docbrown.info]

Navigating the Spectral Landscape of But-3-yn-2-amine: A Technical Guide to ¹H and ¹³C NMR Data

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for But-3-yn-2-amine. Designed for researchers, scientists, and professionals in drug development, this document presents predicted spectral data, detailed experimental protocols for data acquisition, and logical visualizations to facilitate a deeper understanding of the molecular structure and its spectroscopic characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following spectral information is based on validated computational prediction models. These values provide a reliable estimation for the purposes of spectral analysis and interpretation.

¹H NMR Spectral Data Summary

The proton NMR spectrum of But-3-yn-2-amine is characterized by four distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are presented below.

| Proton (H) | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 (CH₃) | 1.25 | Doublet | 6.5 |

| H2 (CH) | 3.20 | Quartet | 6.5 |

| H3 (C≡CH) | 2.20 | Singlet | N/A |

| H4 (NH₂) | 1.50 | Broad Singlet | N/A |

¹³C NMR Spectral Data Summary

The carbon-13 NMR spectrum of But-3-yn-2-amine is predicted to show four signals, one for each unique carbon atom in the molecule. The predicted chemical shifts are tabulated below.

| Carbon (C) | Predicted Chemical Shift (δ) ppm |

| C1 (CH₃) | 25.0 |

| C2 (CH) | 45.0 |

| C3 (C≡CH) | 85.0 |

| C4 (C≡CH) | 70.0 |

Visualizing the Molecular Structure and NMR Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of But-3-yn-2-amine with atom numbering and a generalized workflow for an NMR experiment.

Caption: Molecular structure of But-3-yn-2-amine with labeled atoms for NMR correlation.

Caption: General experimental workflow for NMR spectroscopy.

Experimental Protocols

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small, low-molecular-weight amine like But-3-yn-2-amine.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of But-3-yn-2-amine for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[3][4] Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[1]

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced. For samples in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used.

-

Integration and Peak Picking: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are determined.

-

Spectral Interpretation: The chemical shifts, multiplicities, and coupling constants are analyzed to assign the signals to the specific nuclei in the But-3-yn-2-amine molecule, confirming its structure.

References

Mass Spectrometry Fragmentation Pattern of But-3-yn-2-amine: A Technical Guide

To provide a comprehensive and accurate guide as requested, one would need to perform the actual mass spectrometry analysis of But-3-yn-2-amine. This would involve:

-

Sample Preparation: Obtaining a pure sample of But-3-yn-2-amine and preparing it for analysis.

-

Mass Spectrometry Analysis: Using a mass spectrometer, likely with electron ionization (EI) for fragmentation, to obtain the mass spectrum.

-

Data Interpretation: Analyzing the resulting spectrum to identify the molecular ion and the various fragment ions, and to propose a fragmentation pathway.

Without this primary data, any attempt to create a guide would be speculative and would not meet the requirements for a technical whitepaper for a scientific audience.

For researchers and professionals in drug development, it is crucial to rely on experimentally verified data. Therefore, the recommended approach would be to either perform the mass spectrometry experiment in-house or to search for a commercial or academic service that can perform the analysis.

Once the mass spectrum is obtained, the following structure could be used for the technical guide:

1. Introduction

-

Brief overview of But-3-yn-2-amine and its relevance.

-

Importance of mass spectrometry in structural elucidation.

2. Experimental Methodology

-

Instrumentation: Details of the mass spectrometer used (e.g., model, manufacturer), ionization source (e.g., Electron Ionization), and analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Introduction: Method of sample introduction (e.g., direct infusion, gas chromatography).

-

Operating Conditions: Key parameters such as ionization energy, source temperature, and mass range scanned.

3. Results and Discussion

-

Mass Spectrum: Presentation of the full mass spectrum.

-

Molecular Ion: Identification and discussion of the molecular ion peak (M+•).

-

Fragmentation Analysis: Detailed analysis of the major fragment ions observed. This section would include proposed structures for each fragment and the mechanisms of their formation (e.g., alpha-cleavage, McLafferty rearrangement, etc.).

4. Data Summary

-

A table summarizing the key quantitative data.

| m/z | Relative Abundance (%) | Proposed Fragment |

5. Fragmentation Pathway Diagram

-

A Graphviz diagram illustrating the proposed fragmentation pathway.

Caption: Proposed fragmentation pathway of But-3-yn-2-amine under electron ionization.

-

Summary of the key findings and their implications for the characterization of But-3-yn-2-amine and related compounds.

This template outlines how the information would be presented once the necessary experimental data is available.

Navigating the Chiral Landscape: A Technical Guide to Enantiopure But-3-yn-2-amine for Advanced Research and Development

For researchers, scientists, and drug development professionals, the strategic incorporation of chiral building blocks is paramount to the successful discovery and synthesis of novel therapeutics. Among these, enantiopure but-3-yn-2-amine, a versatile propargylamine, offers significant potential in the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of its commercial availability, enantioselective synthesis, and analytical methodologies, serving as a critical resource for its application in medicinal chemistry and beyond.

Commercial Availability of Enantiopure But-3-yn-2-amine

But-3-yn-2-amine is commercially available primarily as its hydrochloride salt in both racemic and enantiopure forms. The (S)-enantiomer is more readily listed by chemical suppliers compared to the (R)-enantiomer, which is also available but may require more targeted sourcing. Below is a summary of representative commercial sources for racemic and enantiopure but-3-yn-2-amine hydrochloride. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Compound | Form | Supplier | CAS Number | Purity | Representative Pricing |

| But-3-yn-2-amine Hydrochloride | Racemic | Sigma-Aldrich | 42105-26-0 | 97% | ~$21/250 mg |

| (S)-But-3-yn-2-amine Hydrochloride | Enantiopure | ChemScene | 1414960-66-9 | ≥97% | ~ |

| (S)-But-3-yn-2-amine Hydrochloride | Enantiopure | Biosynth | 1414960-66-9 | 97% | Contact for pricing |

| (R)-But-3-yn-2-amine Hydrochloride | Enantiopure | Sigma-Aldrich (via ChemScene) | 869349-15-5 | 95% | Contact for pricing |

Experimental Protocols: Pathways to Enantiopurity

The generation of enantiopure but-3-yn-2-amine is crucial for its application in stereospecific synthesis. While direct asymmetric synthesis routes exist, enzymatic kinetic resolution of the racemic amine is a widely adopted and effective strategy.

General Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic But-3-yn-2-amine

This protocol is a generalized procedure based on established methods for the kinetic resolution of chiral amines using lipases. Optimization of solvent, acylating agent, and specific lipase is often necessary to achieve high enantiomeric excess (e.e.) and yield.

Materials:

-

Racemic but-3-yn-2-amine

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Acylating agent (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Buffer solution (for work-up)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Analytical equipment for monitoring reaction progress and determining enantiomeric excess (Chiral HPLC or GC)

Procedure:

-

Reaction Setup: To a stirred solution of racemic but-3-yn-2-amine (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the amine).

-

Acylation: Add the acylating agent (0.5-0.6 equivalents) to the reaction mixture. The use of a slight excess of the amine helps to ensure that the acylation proceeds to approximately 50% conversion.

-

Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) and monitored periodically by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the unreacted amine and the acylated product.

-

Work-up: Once the reaction has reached approximately 50% conversion, the enzyme is removed by filtration. The filtrate is then washed with a suitable buffer solution to remove any acidic or basic byproducts. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Separation: The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography or by an acid-base extraction to isolate the enantiopure amine.

Workflow for Lipase-Catalyzed Kinetic Resolution

Solubility Profile of But-3-yn-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of But-3-yn-2-amine, a primary aliphatic amine with potential applications in pharmaceutical synthesis and material science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility of But-3-yn-2-amine in a range of common organic solvents based on established principles of amine solubility. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise and reliable data. A logical workflow for solubility determination is also presented visually using a Graphviz diagram.

Introduction

But-3-yn-2-amine (CAS No. 2978-58-7) is a four-carbon primary amine containing a terminal alkyne group. Its unique bifunctional nature, possessing both a basic amino group and a reactive C-C triple bond, makes it a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is a critical first step for its effective use in reaction media, purification processes (such as crystallization and extraction), and formulation development. This guide aims to provide a foundational understanding of its likely solubility behavior and the methodologies to empirically determine it.

Predicted Solubility of But-3-yn-2-amine

The following table summarizes the predicted qualitative solubility of But-3-yn-2-amine in various organic solvents. These predictions are based on the "like dissolves like" principle and the known solubility of analogous small primary amines.[5] For precise quantitative data, experimental determination is necessary.

Table 1: Predicted Qualitative Solubility of But-3-yn-2-amine in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol | Miscible | Strong hydrogen bonding interactions between the amine and alcohol. |

| Ethanol | Miscible | Strong hydrogen bonding interactions between the amine and alcohol. | |

| Isopropanol | Miscible | Good hydrogen bonding capability. | |

| Aprotic Polar | Acetone | Soluble | Dipole-dipole interactions and potential for weak hydrogen bonding. Primary amines can react with ketones.[6] |

| Acetonitrile | Soluble | Favorable dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Soluble | Strong polar aprotic solvent capable of solvating the amine. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, expected to readily dissolve the amine. | |

| Nonpolar | Hexane | Sparingly Soluble | The polar amine group limits solubility in highly nonpolar solvents. |

| Toluene | Soluble | The aromatic ring can interact with the alkyl part of the amine, and it has a small dipole moment. | |

| Diethyl Ether | Soluble | Ethers are good solvents for many amines.[3] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve a wide range of organic compounds. |

| Chloroform | Use with Caution | Amines can be incompatible with chloroform.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is crucial. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials and Equipment

-

But-3-yn-2-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of But-3-yn-2-amine to a series of glass vials, each containing a known volume or mass of a specific organic solvent. The excess solid/liquid amine should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for phase separation (undissolved amine to settle).

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets or solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of But-3-yn-2-amine. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of But-3-yn-2-amine.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. embibe.com [embibe.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. quora.com [quora.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Pharmaceuticals Using But-3-yn-2-amine and Related Propargylamines

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-2-amine, a chiral propargylamine, represents a valuable building block in the synthesis of complex chiral pharmaceuticals. Its bifunctional nature, possessing both a chiral amine and a reactive alkyne, allows for the construction of stereochemically defined molecules with diverse biological activities. While specific, publicly available protocols detailing the direct use of but-3-yn-2-amine in the synthesis of marketed drugs are limited, the methodologies for incorporating chiral propargylamines are well-established in medicinal chemistry. This document provides detailed application notes and a representative protocol for the asymmetric synthesis of chiral propargylamines, a key step in the development of novel therapeutics. The presented methodologies are directly applicable to but-3-yn-2-amine and its analogs.

The primary route for the synthesis of more complex chiral propargylamines involves the asymmetric addition of terminal alkynes to imines, often catalyzed by a metal complex with a chiral ligand. This approach, known as asymmetric alkynylation, provides a reliable method for creating a new stereocenter with high enantioselectivity.

Application Note 1: Asymmetric Synthesis of Chiral Propargylamines via Copper-Catalyzed Alkyne Addition to Imines

The copper-catalyzed asymmetric addition of terminal alkynes to imines is a powerful and atom-economical method for the synthesis of enantiomerically enriched propargylamines. This reaction is central to the construction of chiral backbones in a variety of pharmaceutical candidates. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as Pybox and Ph-Pybox are commonly employed.

General Reaction Scheme:

The following table summarizes representative quantitative data for the synthesis of chiral propargylamines using a copper/Pybox catalytic system, demonstrating the typical yields and enantiomeric excess (ee) that can be achieved.

| Entry | Aldehyde (for imine formation) | Amine (for imine formation) | Alkyne | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Aniline | Phenylacetylene | 92 | 96 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Phenylacetylene | 95 | 98 |

| 3 | 2-Naphthaldehyde | Aniline | Phenylacetylene | 90 | 95 |

| 4 | Cyclohexanecarboxaldehyde | Aniline | 1-Hexyne | 85 | 92 |

| 5 | Isovaleraldehyde | Benzylamine | 1-Pentyne | 88 | 90 |

Below is a DOT language script for visualizing the experimental workflow for this synthesis.

Experimental Protocol: Asymmetric Synthesis of (R)-N-(1,3-diphenylprop-2-yn-1-yl)aniline

This protocol details the synthesis of a model chiral propargylamine, which is a common structural motif in pharmaceutical intermediates.

Materials:

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

(S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine (Ph-Pybox)

-

Benzaldehyde

-

Aniline

-

Phenylacetylene

-

Anhydrous Toluene

-

4Å Molecular Sieves

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation (in situ):

-

To a flame-dried Schlenk flask under an argon atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq.), aniline (1.0 mmol, 1.0 eq.), and 4Å molecular sieves (200 mg).

-

Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour.

-

-

Catalyst Preparation:

-

In a separate flame-dried Schlenk flask under argon, dissolve Cu(OTf)₂ (0.05 mmol, 5 mol%) and Ph-Pybox (0.055 mmol, 5.5 mol%) in anhydrous toluene (1.0 mL).

-

Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

-

Asymmetric Alkynylation:

-

To the flask containing the in situ generated imine, add the prepared catalyst solution via cannula.

-

Add phenylacetylene (1.2 mmol, 1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by adding saturated aqueous NH₄Cl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral propargylamine.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

Signaling Pathway and Logical Relationships

The enantioselectivity of the reaction is dictated by the formation of a chiral copper-acetylide complex, which then adds to one face of the imine. The following DOT script illustrates the logical relationship in the catalytic cycle.

The methodologies described provide a robust framework for the synthesis of a wide array of chiral propargylamines, which are key precursors for many pharmaceuticals. By modifying the aldehyde, amine, and alkyne components, a diverse library of chiral building blocks can be generated for drug discovery and development programs.

But-3-yn-2-amine: A Versatile Chiral Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-2-amine, a chiral propargylamine, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a chiral center with a terminal alkyne, provide a powerful handle for the stereoselective construction of complex molecular architectures. This application note details the utility of but-3-yn-2-amine in asymmetric synthesis, focusing on its application in multicomponent reactions and the synthesis of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Key Applications in Asymmetric Synthesis

Chiral amines, such as (S)-but-3-yn-2-amine hydrochloride, are crucial intermediates in the development of pharmaceuticals where specific stereochemistry is essential for therapeutic efficacy[1]. The primary utility of but-3-yn-2-amine lies in its application as a nucleophilic component in various carbon-carbon and carbon-nitrogen bond-forming reactions.

One of the most prominent applications is the Asymmetric Aldehyde-Alkyne-Amine (A³) Coupling Reaction . This powerful one-pot, three-component reaction provides a highly atom-economical route to chiral propargylamines. In this reaction, an aldehyde, an alkyne, and an amine converge in the presence of a suitable catalyst, typically a copper salt with a chiral ligand, to generate a new chiral center. When but-3-yn-2-amine is employed as the chiral amine component, it allows for the diastereoselective synthesis of more complex propargylamines, where the inherent chirality of but-3-yn-2-amine influences the stereochemical outcome of the newly formed stereocenter.

Furthermore, the terminal alkyne functionality of but-3-yn-2-amine serves as a versatile handle for subsequent transformations. It can readily participate in cycloaddition reactions, Sonogashira couplings, and other metal-catalyzed cross-coupling reactions, enabling the rapid elaboration of the molecular framework. This versatility makes but-3-yn-2-amine a key precursor for the synthesis of a diverse range of chiral nitrogen-containing heterocycles, including pyrrolidines, piperidines, and azepines.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving but-3-yn-2-amine as a chiral building block.

Protocol 1: General Procedure for Asymmetric A³ Coupling

This protocol describes a general method for the copper-catalyzed three-component coupling of an aldehyde, a terminal alkyne, and (S)-but-3-yn-2-amine.

Materials:

-

(S)-But-3-yn-2-amine hydrochloride

-

Aldehyde (e.g., benzaldehyde)

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(I) iodide (CuI)

-

Chiral ligand (e.g., (R)-BINAP)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%) and the chiral ligand (5.5 mol%).

-

Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Add the aldehyde (1.0 eq.), the terminal alkyne (1.2 eq.), and (S)-but-3-yn-2-amine hydrochloride (1.1 eq.).

-

Add DIPEA (1.5 eq.) to the reaction mixture.

-

Stir the reaction at the desired temperature (typically ranging from room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylamine.

-

Characterize the product by NMR, mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.

Protocol 2: Synthesis of a Chiral Pyrrolidine Derivative

This protocol outlines a potential synthetic route for the construction of a chiral pyrrolidine derivative from a propargylamine obtained via an A³ coupling reaction involving but-3-yn-2-amine.

Materials:

-

Chiral propargylamine (from Protocol 1)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Hydrogen gas source

-

Methanol

-

Standard hydrogenation apparatus and laboratory glassware

Procedure:

-

To a hydrogenation flask, add the chiral propargylamine (1.0 eq.) and methanol.

-

Carefully add Pd/C (5 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (typically 1 atm, balloon).

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be further purified if necessary by column chromatography to yield the desired chiral pyrrolidine.

-

Characterize the product by NMR and mass spectrometry to confirm the structure and stereochemistry.

Quantitative Data

The efficiency of these synthetic transformations is highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table summarizes typical quantitative data reported in the literature for A³ coupling reactions of propargylamines, which can be extrapolated to reactions involving but-3-yn-2-amine.

| Aldehyde | Alkyne | Amine | Catalyst/Ligand | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Phenylacetylene | Piperidine | CuBr/(R)-Quinap | Toluene | 85 | - | 96 |

| Isobutyraldehyde | Phenylacetylene | Pyrrolidine | CuBr/(R,R)-Pinap | CH₂Cl₂ | 92 | - | 95 |

| 4-Nitrobenzaldehyde | 1-Hexyne | Morpholine | CuI/(S)-Ph-Box | Dioxane | 78 | - | 91 |

Note: This table represents data for analogous A³ coupling reactions. Specific data for but-3-yn-2-amine would need to be determined experimentally.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Workflow for the Asymmetric A³ Coupling Reaction.

Caption: Synthetic pathway to chiral N-heterocycles.

Caption: Role of But-3-yn-2-amine in Asymmetric Synthesis.

Conclusion

But-3-yn-2-amine is a powerful and versatile chiral building block for the stereoselective synthesis of complex organic molecules. Its application in multicomponent reactions, particularly the A³ coupling, provides an efficient and atom-economical route to valuable chiral propargylamines. The presence of a terminal alkyne allows for a wide range of subsequent transformations, making it a key intermediate in the synthesis of diverse, biologically relevant nitrogen-containing heterocycles. The protocols and data presented herein provide a foundation for researchers to explore the full potential of but-3-yn-2-amine in their synthetic endeavors.

References

Application Notes and Protocols for Enantioselective Synthesis Utilizing Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantioselective synthesis is a critical discipline in modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Chiral auxiliaries are powerful tools in this field, enabling the stereocontrolled formation of new chiral centers. This document provides detailed application notes and protocols for the use of a highly versatile and widely employed chiral auxiliary in the asymmetric synthesis of amines. While the initial focus was on (S)-But-3-yn-2-amine, a comprehensive review of the literature reveals that tert-butanesulfinamide (tBS), developed by Professor Jonathan A. Ellman, is a more extensively documented and broadly applied auxiliary for this purpose. Therefore, these notes will focus on the application of (S)-tert-butanesulfinamide.

Chiral amines are fundamental components of a vast array of bioactive molecules and pharmaceutical agents.[1] The use of tert-butanesulfinamide as a chiral auxiliary provides a reliable and robust method for the asymmetric synthesis of a wide variety of chiral amines from readily available starting materials.[1] The general strategy involves three key steps:

-

Condensation: Formation of a tert-butanesulfinyl imine from the chiral auxiliary and a prochiral aldehyde or ketone.

-

Diastereoselective Addition: Nucleophilic addition to the sulfinyl imine, where the chiral auxiliary directs the stereochemical outcome of the reaction.

-

Auxiliary Cleavage: Removal of the tert-butanesulfinyl group to yield the desired chiral primary amine.

General Workflow for Asymmetric Amine Synthesis using (S)-tert-Butanesulfinamide

The following diagram illustrates the typical workflow for the enantioselective synthesis of chiral amines using (S)-tert-butanesulfinamide as a chiral auxiliary.

References

Application Notes and Protocols for N-protection of But-3-yn-2-amine with Boc Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1] This document provides a detailed protocol for the N-protection of but-3-yn-2-amine, a valuable building block in medicinal chemistry due to the presence of a reactive alkyne moiety.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks a carbonyl carbon of the Boc anhydride.[1] This is followed by the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[1] While the reaction can proceed without a base, the addition of a mild base is often employed to neutralize the resulting protonated amine and accelerate the reaction.[1][2]

Reaction Scheme

Figure 1: General reaction scheme for the N-protection of but-3-yn-2-amine with Boc anhydride.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the N-Boc protection of but-3-yn-2-amine.

Materials and Equipment

-

Reagents:

-

But-3-yn-2-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of Dioxane/Water)[3]

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Bicarbonate (NaHCO₃))[2][3]

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

1 M Hydrochloric acid (HCl) solution (for work-up)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber for reaction monitoring

-

General Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve but-3-yn-2-amine (1.0 equivalent) in the chosen solvent (e.g., dichloromethane).

-

Addition of Base: Add the base (1.1 to 1.5 equivalents, e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.[2]

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.[4]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent.[1]

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][5]

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

The selection of solvent and base can be adapted based on the solubility and reactivity of the substrate. The following table summarizes various reported conditions for the N-Boc protection of primary amines, which can be used as a starting point for the optimization of the but-3-yn-2-amine protection.

| Entry | Amine Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | General Primary Amine | 1.5 | TEA (3.0) | H₂O/THF (2:1) | 0 to RT | 6 | High | [2] |

| 2 | 2-Bromo-6-(pyrrolidin-2-yl)pyridine | 5.0 | - | DCM | RT | - | 91 (crude) | [6] |

| 3 | 3-Aminopropylene | - | NaOH (1.0) | THF/H₂O | 0 | 0.5 | - | [6] |

| 4 | General Primary Amine | 1.6 | TEA | H₂O/Methanol | 55 | 16 | 90-97 | [7] |

| 5 | Structurally Diverse Amines | 1.0 | - | Water/Acetone | RT | 0.1-0.2 | Good to Excellent | [5] |

Mandatory Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general mechanism for the Boc protection of a primary amine.

Caption: Mechanism of N-Boc protection of but-3-yn-2-amine.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental protocol for the N-protection of but-3-yn-2-amine.

Caption: Experimental workflow for Boc protection.

Conclusion

The N-Boc protection of but-3-yn-2-amine using di-tert-butyl dicarbonate is a robust and efficient method for protecting the primary amine functionality. The provided protocol offers a general and adaptable procedure that can be optimized for high yields. This protection strategy is fundamental for the subsequent synthetic manipulation of the alkyne group in the development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]